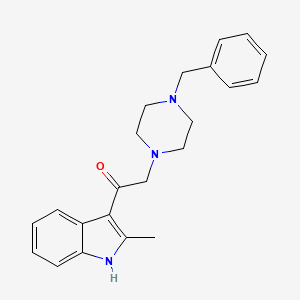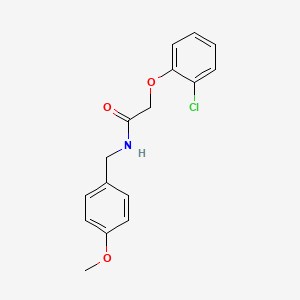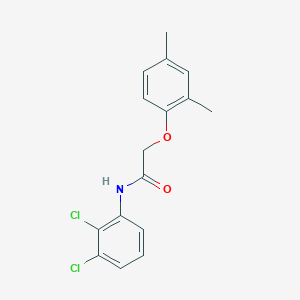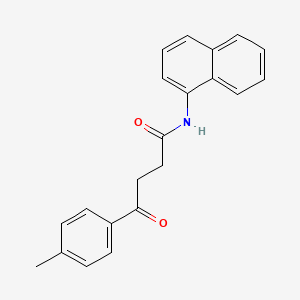
2-(4-benzyl-1-piperazinyl)-1-(2-methyl-1H-indol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-benzyl-1-piperazinyl)-1-(2-methyl-1H-indol-3-yl)ethanone is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and pharmacology. The compound is also known as BZPE and has been synthesized using various methods. In
Mecanismo De Acción
The mechanism of action of 2-(4-benzyl-1-piperazinyl)-1-(2-methyl-1H-indol-3-yl)ethanone is not fully understood. However, studies have shown that the compound acts on various neurotransmitter systems, including the dopaminergic, serotonergic, and adrenergic systems. BZPE has been found to modulate the release and uptake of these neurotransmitters, leading to its anti-inflammatory, analgesic, antipsychotic, and anxiolytic effects.
Biochemical and Physiological Effects
2-(4-benzyl-1-piperazinyl)-1-(2-methyl-1H-indol-3-yl)ethanone has been found to have various biochemical and physiological effects. The compound has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, in animal models of inflammation. BZPE has also been found to reduce the levels of oxidative stress markers, such as malondialdehyde, in animal models of oxidative stress. Additionally, the compound has been found to increase the levels of GABA and dopamine in the brain, leading to its antipsychotic and anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-benzyl-1-piperazinyl)-1-(2-methyl-1H-indol-3-yl)ethanone in lab experiments is its potential applications in medicine and pharmacology. The compound has been found to have anti-inflammatory, analgesic, antipsychotic, and anxiolytic effects, making it a potential candidate for the treatment of various diseases and disorders. However, one limitation of using BZPE in lab experiments is its potential toxicity. Studies have shown that the compound can cause liver damage and renal toxicity in animal models. Therefore, caution should be taken when using BZPE in lab experiments.
Direcciones Futuras
There are several future directions for the research on 2-(4-benzyl-1-piperazinyl)-1-(2-methyl-1H-indol-3-yl)ethanone. One direction is to explore the compound's potential applications in the treatment of various diseases and disorders, such as pain, inflammation, and mental disorders. Another direction is to investigate the compound's mechanism of action and its effects on different neurotransmitter systems. Additionally, future research could focus on developing safer and more effective analogs of BZPE for use in medicine and pharmacology.
Métodos De Síntesis
2-(4-benzyl-1-piperazinyl)-1-(2-methyl-1H-indol-3-yl)ethanone can be synthesized using different methods. One common method involves the reaction of 4-benzylpiperazine with 2-methyl-1H-indole-3-carboxaldehyde in the presence of a reducing agent. The product is then purified using column chromatography. Another method involves the reaction of 2-methyl-1H-indole-3-carboxylic acid with 4-benzylpiperazine in the presence of a coupling agent and a dehydrating agent. The product is then purified using recrystallization.
Aplicaciones Científicas De Investigación
2-(4-benzyl-1-piperazinyl)-1-(2-methyl-1H-indol-3-yl)ethanone has been the subject of scientific research due to its potential applications in medicine and pharmacology. The compound has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, BZPE has been shown to have antipsychotic and anxiolytic effects, making it a potential candidate for the treatment of mental disorders.
Propiedades
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-17-22(19-9-5-6-10-20(19)23-17)21(26)16-25-13-11-24(12-14-25)15-18-7-3-2-4-8-18/h2-10,23H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSIIDYHRZUOMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CN3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-benzylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-benzylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5705992.png)
![N~1~-cyclopentyl-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5705994.png)



![N-[2-(4-methoxyphenyl)ethyl]-2-phenylacetamide](/img/structure/B5706025.png)

![10-(1,3-benzodioxol-5-yl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5706046.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5706054.png)

![diethyl 5-[(cyclobutylcarbonyl)amino]isophthalate](/img/structure/B5706059.png)

